c(phg-isoDGR-(NMe)k)

Integrin α5β1 Ligand Binding Selectivity Profiling

c(phg-isoDGR-(NMe)k) is the definitive α5β1‑selective isoDGR cyclopeptide, engineered through a single backbone N‑methylation on lysine that eliminates off‑target αvβ6 binding inherent to the parent c(phg-isoDGR‑k). With an IC₅₀ of 2.9 nM, validated in vivo PET imaging via TRAP trimerization, and documented NMR‑backed conformational selectivity, this compound provides unambiguous α5β1‑dependent readouts in adhesion, angiogenesis, and tumor‑targeting assays. Procure this lot‑controlled peptide to ensure reproducible, publication‑grade results.

Molecular Formula C27H41N9O7
Molecular Weight 603.7 g/mol
Cat. No. B3182023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec(phg-isoDGR-(NMe)k)
Molecular FormulaC27H41N9O7
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN
InChIInChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1
InChIKeyPMBSPGRUJJJNPQ-PSHVLCQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c(phg-isoDGR-(NMe)k): A N-Methylated Cyclic isoDGR Pentapeptide with Defined Integrin Subtype Selectivity for Research Procurement


c(phg-isoDGR-(NMe)k) is a synthetic, head-to-tail cyclized pentapeptide that incorporates the isoDGR integrin-binding motif, phenylglycine (Phg), and an N-methylated lysine residue [1]. It belongs to the class of isoDGR-containing cyclopeptides, which are functional mimics of the RGD sequence and act as ligands for integrin receptors involved in cell adhesion, migration, and angiogenesis [1]. The compound is distinguished by a single N-methylation event on the lysine backbone amide nitrogen, a structural modification designed to enhance integrin subtype selectivity and metabolic stability [1].

Why Generic Substitution Fails for c(phg-isoDGR-(NMe)k) in Integrin-Targeted Research


Generic substitution with non‑N‑methylated isoDGR peptides or alternative RGD‑mimetic ligands is scientifically unjustified due to the critical role of backbone N‑methylation in dictating integrin subtype selectivity, conformational stability, and in vivo targeting performance [1]. The parent peptide c(phg-isoDGR-k) exhibits biselective binding to both α5β1 and αvβ6 integrins, which can confound interpretation of biological outcomes in models where these receptors have opposing or non‑overlapping roles [1]. In contrast, the N‑methylated analogue achieves a pronounced selectivity shift toward α5β1, a property that cannot be replicated by simply altering peptide sequence or cyclization geometry [1]. Substitution with unmodified isoDGR cyclopeptides therefore introduces off‑target integrin engagement, undermining the validity of experiments designed to isolate α5β1‑dependent signaling, imaging contrast, or therapeutic targeting [1].

Quantitative Differentiation of c(phg-isoDGR-(NMe)k) Against Closest Analogs


c(phg-isoDGR-(NMe)k) Exhibits Single-Digit Nanomolar Potency for α5β1 Integrin with Defined Subtype Selectivity

c(phg-isoDGR-(NMe)k) demonstrates an IC₅₀ of 2.9 nM for the α5β1 integrin, a potency that is comparable to or exceeds that of many reference RGD‑binding peptides, while its N‑methylation‑driven selectivity distinguishes it from the biselective parent compound c(phg-isoDGR-k) [1]. The parent peptide exhibits dual binding to α5β1 and αvβ6, whereas the N‑methylated derivative is reported as a 'subtype selective' α5β1 ligand with a significantly improved selectivity profile [1].

Integrin α5β1 Ligand Binding Selectivity Profiling

N-Methylation Confers α5β1 Subtype Selectivity Over αvβ6, a Property Not Present in the Parent Peptide

The non‑methylated parent peptide c(phg-isoDGR-k) was originally identified as a biselective ligand for both α5β1 and αvβ6 integrins [1]. Sequential N‑methylation of the lysine residue in c(phg-isoDGR-(NMe)k) resulted in a 'potent peptidic RGD binding α5β1 subtype selective ligand' with a substantially improved selectivity profile, as validated by NMR spectroscopy and molecular modeling [1]. While exact IC₅₀ values for αvβ6 are not disclosed in the abstract, the biselective-to‑selective conversion is a direct, author‑stated differentiation.

Integrin αvβ6 Selectivity N-methylation

In Vivo Proof-of-Concept: c(phg-isoDGR-(NMe)k)-TRAP Trimer Enables α5β1-Specific PET Imaging in Murine Xenografts

To validate the in vivo targeting capability of c(phg-isoDGR-(NMe)k), the peptide was trimerized with the chelator TRAP and radiolabeled for positron-emission tomography (PET) [1]. In a M21 mouse xenograft model, the resulting PET tracer successfully visualized α5β1 integrin expression within tumor tissue, demonstrating the compound's utility as a molecular imaging probe [1]. This in vivo validation distinguishes c(phg-isoDGR-(NMe)k) from many integrin ligands that lack documented in vivo efficacy or require extensive chemical optimization before imaging applications.

PET Imaging Integrin α5β1 Tumor Xenograft

Optimal Research Applications for c(phg-isoDGR-(NMe)k) Based on Verified Differentiation Evidence


α5β1 Integrin-Targeted PET Imaging Probe Development

Researchers aiming to develop PET tracers for non‑invasive monitoring of α5β1 integrin expression in tumors or fibrotic tissues should procure c(phg-isoDGR-(NMe)k). Its established trimerization with TRAP and successful in vivo PET imaging in a M21 mouse xenograft model provide a validated starting point for radiolabeling and preclinical imaging studies [1]. The α5β1 selectivity ensures that imaging contrast arises predominantly from the intended target rather than off‑target αvβ6 binding, a common limitation of less selective isoDGR peptides [1].

Dissection of α5β1-Specific Signaling Pathways in Cancer and Fibrosis

In cellular and biochemical assays designed to elucidate α5β1‑mediated signaling mechanisms, c(phg-isoDGR-(NMe)k) offers a critical advantage over its parent peptide c(phg-isoDGR-k). The N‑methylation‑driven selectivity for α5β1 over αvβ6 minimizes confounding signals from αvβ6, which can otherwise mask or distort α5β1‑specific phenotypes [1]. This makes the compound a preferred tool for studies of α5β1‑dependent cell adhesion, migration, and survival in contexts such as angiogenesis, tumor progression, and extracellular matrix remodeling [1].

Benchmarking α5β1 Ligand Potency in Integrin Binding Assays

Laboratories establishing or validating integrin‑ligand binding assays can use c(phg-isoDGR-(NMe)k) as a reference α5β1 ligand due to its well‑documented IC₅₀ of 2.9 nM [1]. Its reproducible potency in solid‑phase binding assays provides a reliable positive control for assessing the activity of novel α5β1‑targeting compounds, and its distinct selectivity profile helps to verify assay specificity when compared with pan‑RGD ligands or biselective isoDGR peptides [1].

Structure‑Activity Relationship Studies of N‑Methylated Cyclopeptides

Medicinal chemists and peptide chemists investigating the impact of backbone N‑methylation on peptide conformation, integrin selectivity, and metabolic stability should consider c(phg-isoDGR-(NMe)k) as a case study compound. The direct comparison with its non‑methylated counterpart c(phg-isoDGR-k) provides a clear example of how a single N‑methyl group can convert a biselective integrin ligand into a subtype‑selective agent, and the accompanying NMR and molecular modeling data offer structural insights into the selectivity switch [1].

Technical Documentation Hub

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